1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a combination of pyrimidine, pyridine, piperazine, and phenoxypropanone moieties
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar pyridopyrimidine structure have been known to target specific enzymes . For instance, CDK4/6 inhibitors, which include compounds with a pyridopyrimidine moiety, target specific enzymes called CDK4 and CDK6 .
Mode of Action
Cdk4/6 inhibitors, which include compounds with a pyridopyrimidine moiety, disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cell proliferation.
Biochemical Pathways
Compounds with a similar pyridopyrimidine structure have been known to affect various biochemical pathways . For instance, CDK4/6 inhibitors disrupt the signals that stimulate the proliferation of malignant (cancer) cells , which suggests that the compound might affect similar pathways.
Result of Action
Compounds with a similar pyridopyrimidine structure have been known to exhibit diverse types of biological and pharmaceutical activities . For example, some pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling with piperazine and phenoxypropanone derivatives. Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and phenoxypropanone moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions often involve refluxing in organic solvents such as xylene or butanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine-pyridine core and exhibit various biological activities, including antiproliferative and antimicrobial effects
Pyrimidino[4,5-d][1,3]oxazines: These derivatives also contain a pyrimidine moiety and are known for their anti-inflammatory and analgesic properties.
Uniqueness
1-(4-(2-Methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-17-9-10-25-21(15-17)28-22-16-23(27-19(3)26-22)29-11-13-30(14-12-29)24(31)18(2)32-20-7-5-4-6-8-20/h4-10,15-16,18H,11-14H2,1-3H3,(H,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYQEHMFEBIDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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